

# Nemtabrutinib treatment-emergent adverse events grade 3

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Nemtabrutinib Grade 3-4 Adverse Events

The table below summarizes the Grade 3-4 adverse events observed in the BELLWAVE-003 trial where **nemtabrutinib** was given at 65 mg once daily to patients with relapsed/refractory follicular lymphoma [1].

| Adverse Event            | All Grade Incidence (%) | Grade 3-4 Incidence (%)          |
|--------------------------|-------------------------|----------------------------------|
| Neutropenia              | 28%                     | 8%                               |
| Decreased Platelet Count | 22%                     | 8% (as decreased platelet count) |
| Thrombocytopenia         | Not Specified           | 8%                               |
| Anemia                   | 19%                     | 6%                               |

In this study, **36% of patients experienced a Grade 3 or 4 adverse event** [1]. Key management observations included:

- **No atrial fibrillation or other arrhythmias** were reported [1].
- **Dose modifications:**
  - One patient required a dose reduction due to an AE.

- Three patients discontinued treatment due to AEs (thrombocytopenia, drug-related toxicity, and urticaria).
- **No deaths** were associated with AEs in the trial [1].

## Nemtabrutinib Profiling and Signaling Context

**Nemtabrutinib** is a third-generation, **reversible, non-covalent BTK inhibitor** designed to target both wild-type BTK and BTK with mutations (like C481S) that confer resistance to earlier covalent inhibitors [2] [3]. Its development rationale was to provide a broader kinase inhibition profile for more robust responses [2].

### Experimental Profiling Methodology

*In vitro* profiling of **nemtabrutinib** involves specific protocols to understand its safety and efficacy profile [3]:

- **Cell Viability Assays:** Conducted on large panels of human cancer cell lines. Cells are treated with **nemtabrutinib** in 9-point dilution series, and viability is measured after 72 hours using an ATPlite bioluminescence assay to determine IC50 values [3].
- **Biochemical Kinase Profiling:** Tested against a panel of 254 wild-type kinases in mobility shift assays (MSA) at a concentration of 1  $\mu\text{mol/L}$  to identify direct kinase targets and off-target interactions [3].
- **Data Integration:** Sensitivity profiles from cell assays are correlated with genomic data from public databases to identify potential predictive biomarkers for drug response [3].

The diagram below illustrates the signaling pathways inhibited by **nemtabrutinib** and the related experimental workflow for profiling its effects and associated adverse events.



[Click to download full resolution via product page](#)

## Troubleshooting Common Experimental Challenges

- **Interpreting Cytopenias:** Differentiate between disease progression and drug-induced cytopenias with serial blood counts and bone marrow assessment.
- **Managing Concurrent Medications:** Review medications that may exacerbate myelosuppression and adjust or replace as necessary.
- **Addressing Inter-patient Variability:** Account for factors like prior therapies and bone marrow reserve when interpreting lab data.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Nembabrutinib Shows Promise in Relapsed/Refractory ... [targetedonc.com]
2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies [pmc.ncbi.nlm.nih.gov]
3. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]

To cite this document: Smolecule. [Nembabrutinib treatment-emergent adverse events grade 3].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519378#nembabrutinib-treatment-emergent-adverse-events-grade-3>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)